molecular formula C16H15N3O B5747093 3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine

3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine

Cat. No. B5747093
M. Wt: 265.31 g/mol
InChI Key: WKKVJBDOGGTERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine is a chemical compound that has been the subject of extensive research in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine in lab experiments is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine. One direction is to further study its mechanism of action to optimize its use as an anticancer agent. Another direction is to study its potential as a building block for the synthesis of metal-organic frameworks. Additionally, further research can be done to optimize its use as a ligand in transition metal catalysis.

Synthesis Methods

The synthesis of 3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine has been achieved using different methods. One of the methods involves the reaction of 4,4-dimethyl-3-oxido-5-phenyl-4H-imidazole-2-carbaldehyde with 2-cyanopyridine in the presence of a base. Another method involves the reaction of 3,5-dimethylpyridine-2-carboxylic acid with 4,4-dimethyl-3-oxido-5-phenyl-4H-imidazole-2-carbaldehyde in the presence of a coupling agent.

Scientific Research Applications

3-(4,4-dimethyl-3-oxido-5-phenyl-4H-imidazol-2-yl)pyridine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In material science, it has been studied for its potential as a building block for the synthesis of metal-organic frameworks. In catalysis, it has been studied for its potential as a ligand in transition metal catalysis.

properties

IUPAC Name

3-(5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-16(2)14(12-7-4-3-5-8-12)18-15(19(16)20)13-9-6-10-17-11-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVJBDOGGTERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(=[N+]1[O-])C2=CN=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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